![molecular formula C19H20FN3O4 B2474584 1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide CAS No. 1448123-94-1](/img/structure/B2474584.png)
1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical entity with the molecular formula C19H20FN3O4. It is a member of the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring linked to a pyridine ring, along with other functional groups . The exact structure would need to be determined through methods such as NMR or X-ray crystallography, which are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Chiriapkin et al. (2021) discusses the synthesis of tetrahydrothienopyrimidine derivatives, which includes compounds similar to 1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide. The research focuses on the effectiveness and simplicity of the synthesis process, highlighting the importance of these compounds in exploring anti-inflammatory properties (Chiriapkin et al., 2021).
Antimicrobial Evaluation
- Talupur et al. (2021) synthesized and characterized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, which bear structural resemblance to the target compound. These molecules were subjected to biological evaluation and molecular docking studies, demonstrating their potential in antimicrobial applications (Talupur et al., 2021).
Biological Activity Assessment
- Dengale et al. (2021) conducted a study on the biological evaluation of similar compounds, specifically 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones. This study involved screening for in vitro anti-inflammatory activities, as well as molecular docking studies to understand the binding affinities of these molecules, providing insights into their potential therapeutic uses (Dengale et al., 2021).
Heterocyclic Synthesis
- Mohareb et al. (2004) explored the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters, which share some structural characteristics with the compound of interest. This study emphasizes the diversity of nitrogen nucleophiles in yielding various heterocyclic derivatives, indicating the chemical versatility of such compounds (Mohareb et al., 2004).
Antimicrobial Dyes and Precursors
- Shams et al. (2011) focused on the synthesis of novel polyfunctionalized acyclic and heterocyclic dye precursors, including those based on tetrahydrobenzo[b]thiophene systems. Their research showcases the antimicrobial activities of these compounds, which can be applied in dyeing and textile finishing (Shams et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c20-14-6-2-4-8-16(14)26-11-17(24)23-9-12(10-23)18(25)21-19-13-5-1-3-7-15(13)22-27-19/h2,4,6,8,12H,1,3,5,7,9-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWZCHCNDJAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

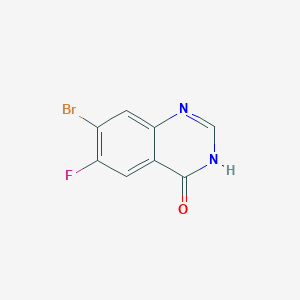
![2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2474502.png)
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2474504.png)
![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone](/img/structure/B2474507.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2474509.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2474512.png)
![2-Chloro-N-[[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2474514.png)
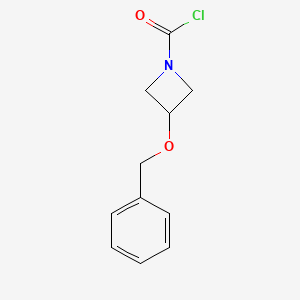

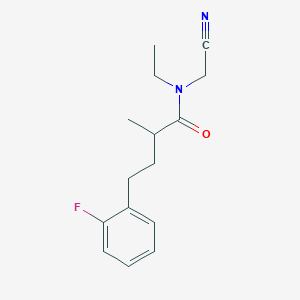
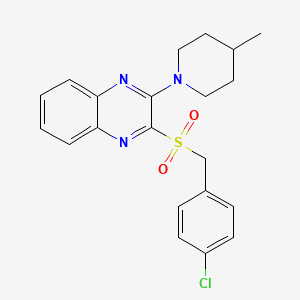
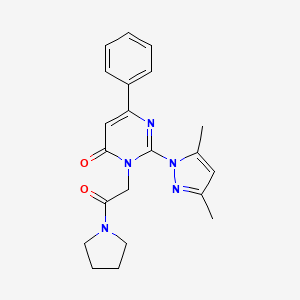
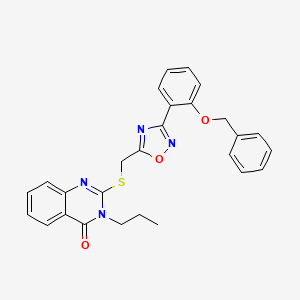
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)